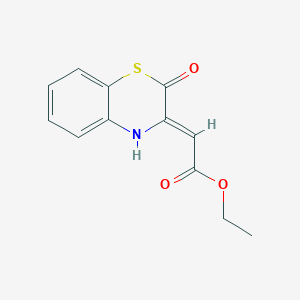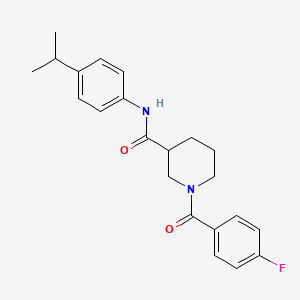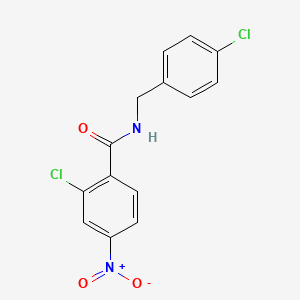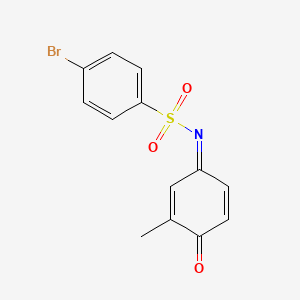![molecular formula C14H10ClNO3 B5917182 2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime]](/img/structure/B5917182.png)
2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime] is a synthetic compound that has gained significant attention in the field of scientific research. It is also known as Menadione 4-Chlorobenzoic Acid Oxime (M4CBO) and is a derivative of vitamin K3. It has been extensively studied for its potential applications in various fields, including cancer treatment, oxidative stress, and neurodegenerative diseases. In
科学研究应用
The potential applications of 2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime] in scientific research are numerous. One of the primary areas of research is cancer treatment. Studies have shown that M4CBO can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. Additionally, M4CBO has been shown to inhibit the growth and proliferation of cancer cells, making it a promising anticancer agent.
Another area where M4CBO has been studied is in oxidative stress. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them. M4CBO has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of ROS.
M4CBO has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that M4CBO can protect neurons from oxidative damage and reduce inflammation, making it a potential candidate for the treatment of these diseases.
作用机制
The mechanism of action of 2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime] is not fully understood. However, studies have shown that M4CBO can induce apoptosis in cancer cells by activating the caspase pathway. M4CBO has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
In oxidative stress, M4CBO has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. M4CBO also reduces the production of ROS by inhibiting the activity of NADPH oxidase, an enzyme that produces ROS.
In neurodegenerative diseases, M4CBO has been shown to protect neurons from oxidative damage by reducing the production of ROS and increasing the activity of antioxidant enzymes. M4CBO also reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime] are numerous. In cancer cells, M4CBO induces apoptosis and inhibits the growth and proliferation of cancer cells. In oxidative stress, M4CBO reduces the production of ROS and increases the activity of antioxidant enzymes. In neurodegenerative diseases, M4CBO protects neurons from oxidative damage and reduces inflammation.
实验室实验的优点和局限性
One of the advantages of using 2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime] in lab experiments is its potential as an anticancer agent. M4CBO has been shown to induce apoptosis in cancer cells and inhibit their growth and proliferation. Additionally, M4CBO has been shown to reduce oxidative stress and protect neurons from oxidative damage, making it a potential candidate for the treatment of neurodegenerative diseases.
One of the limitations of using M4CBO in lab experiments is its potential toxicity. Studies have shown that M4CBO can induce cytotoxicity in certain cell types, making it important to carefully evaluate its safety and efficacy before using it in clinical trials.
未来方向
There are numerous future directions for research on 2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime]. One potential area of research is the development of M4CBO as a potential anticancer agent. Further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.
Another area of research is the potential applications of M4CBO in neurodegenerative diseases. Studies have shown that M4CBO can protect neurons from oxidative damage and reduce inflammation, making it a potential candidate for the treatment of these diseases.
Additionally, further studies are needed to evaluate the safety and efficacy of M4CBO in different cell types and animal models. This will help to determine its potential as a therapeutic agent in various diseases.
Conclusion:
2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime] is a synthetic compound that has gained significant attention in the field of scientific research. It has potential applications in various fields, including cancer treatment, oxidative stress, and neurodegenerative diseases. Its mechanism of action is not fully understood, but studies have shown that it can induce apoptosis in cancer cells, reduce oxidative stress, and protect neurons from oxidative damage. While there are limitations to its use in lab experiments, further research is needed to fully evaluate its safety and efficacy in various diseases.
合成方法
2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime] can be synthesized by reacting 2-methyl-1,4-naphthoquinone with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The resulting compound is then reacted with hydroxylamine hydrochloride to obtain the final product.
属性
IUPAC Name |
[(Z)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c1-9-8-12(6-7-13(9)17)16-19-14(18)10-2-4-11(15)5-3-10/h2-8H,1H3/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFLVIGLQXTTLM-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NOC(=O)C2=CC=C(C=C2)Cl)C=CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=N\OC(=O)C2=CC=C(C=C2)Cl)/C=CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime] | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B5917114.png)
![8-{[benzyl(methyl)amino]methyl}-3-(4-biphenylyloxy)-7-hydroxy-4H-chromen-4-one](/img/structure/B5917121.png)
![methyl {4-oxo-3-phenyl-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-ylidene}acetate](/img/structure/B5917125.png)
![2-(methylthio)ethyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5917135.png)

![1-(4-fluorobenzoyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5917156.png)




![2-isopropyl-5-methylbenzo-1,4-quinone 1-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5917202.png)
![2-isopropyl-5-methylbenzo-1,4-quinone 1-[O-(3-chlorobenzoyl)oxime]](/img/structure/B5917208.png)